molecular formula C26H32N2O3 B5069428 1-[3-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenyl]ethanone

1-[3-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenyl]ethanone

Cat. No.: B5069428
M. Wt: 420.5 g/mol
InChI Key: QHRDXBAHBQPHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenyl]ethanone, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It was first synthesized in 2003 by scientists at the University of Urbino, Italy. URB597 has gained attention for its potential therapeutic applications in the treatment of pain, anxiety, and depression.

Mechanism of Action

1-[3-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenyl]ethanone works by inhibiting the enzyme FAAH, which is responsible for breaking down anandamide. By inhibiting FAAH, this compound increases levels of anandamide, which can lead to a reduction in pain, anxiety, and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to increasing levels of anandamide, it has been shown to reduce inflammation and enhance the analgesic effects of opioids. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenyl]ethanone is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of anandamide in various physiological processes. However, this compound has a relatively short half-life and is rapidly metabolized in the body, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several future directions for research on 1-[3-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenyl]ethanone. One area of interest is its potential use in the treatment of chronic pain, particularly in combination with opioids. There is also interest in studying its effects on other physiological processes, such as appetite regulation and immune function. Additionally, there is interest in developing more potent and selective FAAH inhibitors that could have even greater therapeutic potential.

Synthesis Methods

The synthesis of 1-[3-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenyl]ethanone involves several steps, starting with the reaction of 4-(2-bromoacetyl)phenol with piperidine to obtain 4-(2-piperidinyl)phenol. This intermediate is then reacted with 4-(2-bromoacetyl)phenoxyacetic acid to yield 4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidine. Finally, the coupling of this intermediate with 1-(3-chlorophenyl)ethanone in the presence of a palladium catalyst produces this compound.

Scientific Research Applications

1-[3-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenyl]ethanone has been studied extensively for its potential therapeutic applications in the treatment of pain, anxiety, and depression. It has been shown to increase levels of the endocannabinoid anandamide, which is involved in regulating mood, appetite, and pain sensation. This compound has also been shown to have anti-inflammatory properties and to enhance the analgesic effects of opioids.

Properties

IUPAC Name

1-[3-[[4-[2-(piperidine-1-carbonyl)phenoxy]piperidin-1-yl]methyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O3/c1-20(29)22-9-7-8-21(18-22)19-27-16-12-23(13-17-27)31-25-11-4-3-10-24(25)26(30)28-14-5-2-6-15-28/h3-4,7-11,18,23H,2,5-6,12-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRDXBAHBQPHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CN2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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